molecular formula C10H16N4 B13310818 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane

1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane

Cat. No.: B13310818
M. Wt: 192.26 g/mol
InChI Key: ROERUZBVWUOEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane is a chemical compound of interest in medicinal chemistry and neuroscience research, featuring a 1,4-diazepane core linked to a pyrimidine heterocycle via a methylene bridge. This structure combines two privileged scaffolds in drug discovery. The diazepane ring is a seven-membered heterocycle containing two nitrogen atoms, which is a common pharmacophore found in compounds that interact with central nervous system (CNS) receptors . The pyrimidine ring is a ubiquitous heterocycle in pharmaceuticals and is known to contribute to a molecule's ability to engage in key hydrogen-bonding interactions with biological targets . This compound is primarily valued as a building block or intermediate in organic synthesis and drug discovery efforts. Researchers utilize this and similar diazepane derivatives in the design and synthesis of novel bioactive molecules . Specifically, diazepane-containing compounds have been extensively investigated as orexin receptor antagonists, which are relevant for the treatment of sleep disorders , and as ligands for dopamine D2-like receptors, which are implicated in psychiatric and neurological conditions . The presence of the pyrimidin-5-yl group suggests potential for forming molecular interactions similar to those seen in purines, making it a relevant scaffold for probing various enzyme and receptor families . Applications This chemical is intended for research applications only, including but not limited to: • Medicinal Chemistry: Serves as a key synthetic intermediate for the development of novel therapeutic candidates . • Neuroscience Research: Used in the design of receptor ligands for G-protein coupled receptors (GPCRs) such as dopamine and orexin receptors . • Chemical Biology: Acts as a scaffold for building chemical probes to study protein function and biological pathways. Notice This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-(pyrimidin-5-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C10H16N4/c1-2-11-3-5-14(4-1)8-10-6-12-9-13-7-10/h6-7,9,11H,1-5,8H2

InChI Key

ROERUZBVWUOEMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CN=CN=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 Pyrimidin 5 Yl Methyl 1,4 Diazepane and Analogues

Retrosynthetic Analysis and Precursor Design for Pyrimidine-Diazepane Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. lakotalakes.comadvancechemjournal.com For 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane, the primary disconnection is at the C-N bond between the diazepane ring and the benzylic carbon of the pyrimidinyl-methyl group.

This initial disconnection suggests two principal synthetic routes:

Reductive Amination: This approach disconnects the target molecule into 1,4-diazepane and pyrimidine-5-carbaldehyde (B119791). The forward synthesis would involve the condensation of these two precursors to form an iminium intermediate, which is then reduced in situ to yield the final product.

Nucleophilic Substitution: This strategy involves disconnecting the molecule into 1,4-diazepane and a pyrimidine (B1678525) derivative with a leaving group on the methyl substituent, such as 5-(halomethyl)pyrimidine. The synthesis involves the nucleophilic attack of a nitrogen atom from the diazepane ring on the electrophilic carbon of the pyrimidine derivative.

Further retrosynthetic analysis breaks down the key precursors:

1,4-Diazepane: This seven-membered ring can be conceptually disassembled into simpler acyclic precursors, such as ethylenediamine (B42938) and a three-carbon dielectrophile.

Pyrimidine Ring: The pyrimidine core is often synthesized by condensing a 1,3-dicarbonyl compound with a urea (B33335) derivative (e.g., urea, thiourea, or guanidine). advancechemjournal.com

For fused analogues like pyrimidodiazepines, the retrosynthetic strategy is different, as the rings are constructed concurrently in a process that often involves intramolecular cyclization. nih.govresearchgate.net

Key Synthetic Pathways for the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle that is a core component of various biologically active compounds. researchgate.net Its synthesis can be achieved through several established methodologies.

To achieve selective functionalization at one of the two nitrogen atoms of the 1,4-diazepane ring, it is often necessary to use a protecting group. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions.

The mono-Boc protection of diamines can be achieved by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). redalyc.org A general method involves the initial monoprotonation of the diamine with one equivalent of HCl, which deactivates one amino group, allowing the other to be selectively protected by Boc₂O. redalyc.org The resulting N-Boc-1,4-diazepane (also known as tert-butyl 1,4-diazepane-1-carboxylate) is a key intermediate for synthesizing mono-substituted derivatives. sigmaaldrich.com

Starting MaterialReagentConditionsProductYieldReference
1,4-DiazepaneDi-tert-butyl dicarbonate (Boc₂O) in THF0 °C to room temperature, overnighttert-Butyl 1,4-diazepane-1-carboxylateHigh beilstein-journals.org
trans-Cyclohexane-1,2-diamineMe₃SiCl, then Boc₂O in MeOHRoom temperature, 1 hourtert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66% redalyc.org

This table is interactive and can be sorted by column.

Ring expansion reactions provide a powerful method for constructing seven-membered rings from more readily available six-membered precursors. One notable example is the base-promoted rearrangement of 3-aminoquinoline-2,4-diones to furnish 1,4-benzodiazepine-2,5-diones. acs.orgacs.orgresearchgate.net This transformation proceeds under mild conditions using bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) or sodium ethoxide (NaOEt). acs.orgacs.org The proposed mechanism involves an intramolecular addition of the amino nitrogen to a carbonyl group, forming an aziridine (B145994) intermediate that undergoes subsequent bond cleavage and rearrangement to expand the ring. acs.org

Similarly, 1,3-diazepine derivatives can be synthesized through the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates. cdnsciencepub.com Reaction of these pyrimidine derivatives with basic nucleophiles leads to the high-yield formation of 7-substituted 1,3-diazepines. cdnsciencepub.com

Reductive cyclization is a strategic approach that forms a heterocyclic ring through an intramolecular cyclization coupled with a reduction step. This method has been successfully applied to the synthesis of complex diazepine (B8756704) systems. For instance, a copper-catalyzed asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines has been developed to produce dibenzo[b,d]azepines with high yields and excellent enantioselectivities. nih.govresearchgate.net This reaction proceeds under mild conditions and demonstrates the utility of reductive cyclization in creating stereochemically complex seven-membered rings. nih.gov

Another important application is the use of asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes. researchgate.net This enzymatic method can produce both (R)- and (S)-enantiomers with high selectivity, highlighting the power of biocatalysis in constructing chiral diazepane scaffolds. researchgate.net

Fused bicyclic systems, such as pyrimidodiazepines, are often constructed using heterocyclization and annulation strategies where the two rings are formed in a concerted or sequential manner from a common precursor. These scaffolds are of interest as they can act as mimics of purines and pteridines. researchgate.net

Structure-based design has led to the synthesis of pyrimido-diazepine analogues as potent receptor tyrosine kinase inhibitors. nih.gov A versatile synthetic strategy has been developed that allows for the sequential functionalization at three different positions of the pyrimido[4,5-b] acs.orgnih.govdiazepine core. researchgate.net Another approach involves the synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] acs.orgnih.govdiazepine, where a commercially available pyrazole (B372694) dicarboxylate is alkylated with 3-bromo-N-Boc propylamine, followed by cyclization upon deprotection of the Boc group to form the fused diazepine skeleton. chemrxiv.org

Annulation strategies, such as the aza-Robinson annulation, offer a pathway to fused bicyclic amides. nih.gov This two-step process involves a conjugate addition followed by an intramolecular aldol (B89426) condensation to create densely functionalized fused systems. nih.gov Transannulative heterocyclization represents another advanced strategy, where ring-chain isomerization of precursors like 1,2,3-thiadiazoles can lead to the formation of fused heterocyclic systems. nih.gov

Introduction of the Pyrimidinyl-methyl Moiety

The final step in the synthesis of this compound involves attaching the pyrimidinyl-methyl group to the diazepane nitrogen. This is typically accomplished through standard C-N bond-forming reactions.

Reductive Amination: This is a highly efficient method involving the reaction of a mono-protected 1,4-diazepane (e.g., N-Boc-1,4-diazepane) with pyrimidine-5-carbaldehyde. The reaction proceeds in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form the C-N bond, followed by deprotection of the Boc group.

Nucleophilic Substitution: This common strategy uses a mono-protected 1,4-diazepane as a nucleophile to displace a leaving group from 5-(halomethyl)pyrimidine or 5-((tosyloxy)methyl)pyrimidine.

The synthesis of related structures provides insight into these coupling strategies. For example, the introduction of a bulky 7-membered 1,4-diazepane ring at the R3 position of a 2,4,5-trisubstituted pyrimidine scaffold has been shown to be critical for achieving high selectivity in certain kinase inhibitors. cardiff.ac.uk In another study, various 7-(1,4-diazepan)-substituted acs.orgjocpr.comoxazolo[4,5-d]pyrimidines were synthesized, demonstrating the feasibility of attaching the diazepane moiety to a pre-formed pyrimidine-based ring system. researchgate.net

Reductive Amination Protocols for N-Alkylation

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient route for the N-alkylation of amines. organic-chemistry.org This method is highly applicable for the synthesis of this compound. The process involves the reaction of 1,4-diazepane with pyrimidine-5-carbaldehyde. The initial reaction forms a transient iminium ion intermediate, which is then reduced in situ by a suitable hydride-based reducing agent to yield the final secondary amine product.

The selection of the reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion without affecting the carbonyl group of the aldehyde or other functional groups present in the molecule. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its mildness and tolerance for a wide range of functional groups. Other common reagents include sodium cyanoborohydride (NaBH₃CN), which is effective under slightly acidic conditions, and sodium borohydride (B1222165) (NaBH₄), which can also be used, sometimes requiring pH control to favor imine formation before reduction. nih.govredalyc.orgmdpi.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF), or protic solvents like methanol. nih.gov

ReagentTypical ConditionsAdvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃)DCM or DCE, Room TempMild, high chemoselectivity, no need for pH control.
Sodium cyanoborohydride (NaBH₃CN)MeOH, pH 6-7Effective for a wide range of substrates.
Sodium borohydride (NaBH₄)MeOH, Room TempInexpensive, readily available. redalyc.org
Hantzsch Ester (HEH)Brønsted acid catalysis, DMPU solventMetal-free, mild conditions. organic-chemistry.org

Amide Coupling and Subsequent Reduction Strategies

An alternative, two-step approach involves the formation of an amide bond followed by its reduction. This strategy begins with the coupling of 1,4-diazepane with pyrimidine-5-carboxylic acid. This acylation step requires the activation of the carboxylic acid, which is typically achieved using a variety of peptide coupling reagents. nih.govuni-kiel.de Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com Other effective reagents include onium salt-based agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govpeptide.com

The resulting amide, N-(pyrimidin-5-yl)carbonyl-1,4-diazepane, is a stable intermediate that can be isolated and purified. The second step is the reduction of the amide carbonyl group to a methylene (B1212753) group. This transformation requires potent reducing agents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is the classic reagent for this purpose. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃·THF or BH₃·DMS, are also highly effective for the clean reduction of amides to amines.

Coupling ReagentDescription
DCC/DICN,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide are common carbodiimides used for amide bond formation. peptide.com
EDCI/HOBt1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole; a water-soluble carbodiimide (B86325) system that minimizes side reactions. researchgate.net
HBTU/TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / tetrafluoroborate; efficient onium salt reagents. peptide.com
PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate; a phosphonium (B103445) salt-based coupling agent.
1-Propylphosphonic anhydride (B1165640) (T3P®)A versatile coupling agent known for high yields and low epimerization. nih.gov

Nucleophilic Substitution Reactions in Pyrimidine-Diazepane Linkage

Direct linkage via nucleophilic substitution offers another synthetic route. This method requires a pyrimidine precursor bearing a leaving group on the methyl group at the 5-position, such as 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine. In this scenario, 1,4-diazepane acts as the nucleophile, displacing the halide in a standard SN2 reaction to form the desired C-N bond.

The efficiency of this reaction is influenced by the nature of the leaving group (I > Br > Cl), the solvent, and the presence of a base. Non-polar, aprotic solvents like acetonitrile (B52724) or DMF are commonly used. An external, non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrogen halide generated during the reaction, preventing the protonation and deactivation of the diazepine nucleophile. While nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidines bearing leaving groups directly on the ring bhu.ac.inresearchgate.net, the SN2 pathway is more relevant for a side-chain substitution as required for this specific target molecule.

Leaving GroupSubstrate ExampleTypical BaseSolvent
-Cl5-(Chloromethyl)pyrimidineTEA, DIPEA, K₂CO₃Acetonitrile, DMF
-Br5-(Bromomethyl)pyrimidineTEA, DIPEA, K₂CO₃Acetonitrile, DMF
-OMs5-(Mesyloxymethyl)pyrimidineTEA, DIPEA, K₂CO₃THF, Dioxane
-OTs5-(Tosyloxymethyl)pyrimidineTEA, DIPEA, K₂CO₃THF, Dioxane

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Advanced techniques such as multi-component reactions, metal catalysis, and microwave-assisted synthesis are increasingly employed to construct complex heterocyclic frameworks like pyrimidines and diazepanes. nih.gov

Multi-component and Domino Reactions in Pyrimidine and Diazepane Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and operational simplicity. researchgate.net The pyrimidine ring, in particular, is well-suited for construction via MCRs, with the Biginelli reaction being a classic example. mdpi.com More contemporary MCRs can be used to synthesize highly substituted pyrimidines from various starting materials like aldehydes, malononitrile, and amidines. growingscience.com Such strategies could be adapted to build a pyrimidine-5-carbaldehyde or a related precursor in a highly convergent fashion.

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need to add new reagents or change conditions. nih.gov These reactions are powerful tools for rapidly building molecular complexity. For instance, a domino aza-Michael/SN2 cyclization has been reported for the synthesis of 1,4-diazepinone derivatives, which could serve as precursors to the 1,4-diazepane ring. researchgate.net A theoretical study on the MCR mechanism for forming pyrido[2,3-d]pyrimidines breaks the process down into key steps like Knoevenagel condensation, Michael addition, and cyclization, illustrating the intricate sequences that can be designed. nih.gov

Metal-Catalyzed Processes (e.g., Silver-catalyzed, Copper-catalyzed) in Pyrimidine and Diazepane Synthesis

Transition metal catalysis has revolutionized the synthesis of N-heterocycles. nih.gov Copper and silver catalysts, being more abundant and less toxic than many heavier transition metals, have gained significant attention.

Copper-catalyzed reactions are particularly versatile. Copper catalysts have been employed in three-component reactions to synthesize multisubstituted pyrimidines from amidines and alcohols. rsc.org They are also effective in cycloaddition reactions involving alkynes and nitrogen-containing molecules to form the pyrimidine core. mdpi.com In the context of diazepine synthesis, copper-promoted alkene diamination has been developed as a novel strategy to form 1,4-benzodiazepinones, showcasing the utility of copper in facilitating complex C-N bond formations. nih.gov

Silver-catalyzed reactions also offer unique synthetic pathways. Silver nanoparticles have been used to catalyze the synthesis of fused pyrimidine systems like pyrimido[1,2-b]indazoles. researchgate.net Silver(I) salts, acting as Lewis acids, can activate alkynes towards nucleophilic attack, a strategy that has been successfully applied in the post-Ugi synthesis of pyrazolodiazepines. nih.gov This approach highlights silver's potential in catalyzing the cyclization steps necessary for forming seven-membered diazepine rings.

Metal CatalystReaction TypeApplication in Scaffold SynthesisReference
Copper(II) triflateCycloadditionSynthesis of 2,4-disubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com
Copper(I)Multi-component reactionOne-pot synthesis of multisubstituted pyrimidines from amidines and alcohols. rsc.org
Copper(2-ethylhexanoate)₂Alkene DiaminationSynthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones. nih.gov
Silver NanoparticlesCyclocondensationSynthesis of pyrimido[1,2-b]indazoles. researchgate.net
Silver(I) triflateIntramolecular HeteroannulationPost-Ugi assembly of pyrazolo[1,5-a] researchgate.netmdpi.comdiazepine scaffolds. nih.gov

Microwave-Aided Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds.

The synthesis of pyrimidine derivatives, including fused systems like pyrano[2,3-d]pyrimidines, has been shown to be highly efficient under microwave irradiation, often proceeding in minutes with excellent yields in the absence of a catalyst. nih.gov Similarly, the synthesis of annulated pyrimido researchgate.netmdpi.comdiazepines has been achieved through both bicomponent and tricomponent approaches using microwave heating. nih.govresearchgate.net The rapid, localized heating provided by microwaves can efficiently drive reactions to completion, minimize the formation of side products, and enable solvent-free "dry media" conditions, aligning with the principles of green chemistry. researchgate.net

ReactionConventional HeatingMicrowave IrradiationImprovement Factor (Time)
Pyrano[2,3-d]pyrimidine Synthesis2–6 hours @ 48-60 °C3–6 minutes @ 120 °C~20-120x
Pyrimido[4,5-d]pyrimidine SynthesisSeveral hours30 seconds>100x
Pyrimido[4,5-b] researchgate.netmdpi.comdiazepine SynthesisNot specifiedShorter reaction times, high regioselectivityN/A

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) methodologies have become indispensable in modern medicinal chemistry for the rapid generation of compound libraries, accelerating the drug discovery process. rsc.org For the synthesis of this compound and its analogues, HTS techniques can be strategically employed to explore a wide chemical space and identify structure-activity relationships (SAR). These methods often rely on miniaturization and automation, allowing for a large number of reactions to be performed simultaneously. rsc.org

One of the primary HTS approaches applicable to the synthesis of this target scaffold is parallel synthesis, often conducted in microtiter plates (e.g., 96-well or 384-well formats). This technique would involve the reaction of a common building block, such as 1,4-diazepane, with a diverse library of pyrimidine-5-carboxaldehydes or 5-(halomethyl)pyrimidines under a standardized set of reaction conditions. Key reactions, such as reductive amination or direct N-alkylation, are well-suited for this format. Automated liquid handlers can dispense reagents accurately, while robotic systems can manage plate movements, incubation, and even purification steps.

Another powerful HTS technique is flow chemistry. frontiersin.orgresearchgate.netresearchgate.net Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up. frontiersin.orgresearchgate.net For the synthesis of this compound, a flow reactor setup could be designed where a stream of 1,4-diazepane is mixed with a stream of a suitable pyrimidin-5-ylmethylating agent in the presence of a solid-supported reagent or catalyst. researchgate.net This approach allows for the rapid screening of reaction conditions, such as temperature, pressure, and residence time, to quickly identify optimal synthesis parameters. frontiersin.orgresearchgate.net The development of such platforms has been successful for other nitrogen-containing heterocycles, including benzodiazepines, demonstrating their applicability to related structures. researchgate.netvapourtec.com

The table below illustrates a hypothetical application of parallel synthesis for the generation of a small library of analogues of this compound.

EntryPyrimidine Building BlockDiazepane Building BlockReaction TypePotential Product
1Pyrimidine-5-carboxaldehyde1,4-DiazepaneReductive AminationThis compound
22-Methylpyrimidine-5-carboxaldehyde1,4-DiazepaneReductive Amination1-[(2-Methylpyrimidin-5-yl)methyl]-1,4-diazepane
34-Chloropyrimidine-5-carboxaldehyde1,4-DiazepaneReductive Amination1-[(4-Chloropyrimidin-5-yl)methyl]-1,4-diazepane
45-(Bromomethyl)pyrimidine1,4-DiazepaneN-AlkylationThis compound
5Pyrimidine-5-carboxaldehyde2-Methyl-1,4-diazepaneReductive Amination2-Methyl-1-[(pyrimidin-5-yl)methyl]-1,4-diazepane

Optimization of Reaction Conditions: A Systematic Approach

To efficiently optimize the synthesis of this compound, a systematic approach such as the factorial Design of Experiments (DoE) is highly valuable. DoE allows for the simultaneous investigation of multiple reaction variables and their interactions, leading to a comprehensive understanding of the reaction landscape with a minimal number of experiments compared to traditional one-variable-at-a-time (OVAT) optimization.

For the synthesis of the target compound via reductive amination of pyrimidine-5-carboxaldehyde with 1,4-diazepane, several factors can significantly influence the reaction yield and purity. These include temperature, reaction time, the stoichiometry of the reactants, and the choice of reducing agent and solvent. A factorial design, such as a 2³ factorial design (three factors at two levels), could be implemented to study the effects of these variables.

The table below outlines a hypothetical 2³ factorial design for the optimization of the reductive amination reaction. The factors chosen are temperature, molar ratio of aldehyde to diazepane, and the concentration of the reducing agent (e.g., sodium triacetoxyborohydride).

ExperimentTemperature (°C)Aldehyde:Diazepane RatioReducing Agent (equivalents)Observed Yield (%)
125 (Low)1:1 (Low)1.1 (Low)-
240 (High)1:1 (Low)1.1 (Low)-
325 (Low)1.2:1 (High)1.1 (Low)-
440 (High)1.2:1 (High)1.1 (Low)-
525 (Low)1:1 (Low)1.5 (High)-
640 (High)1:1 (Low)1.5 (High)-
725 (Low)1.2:1 (High)1.5 (High)-
840 (High)1.2:1 (High)1.5 (High)-

Statistical analysis of the results from these experiments would reveal the main effects of each factor on the yield, as well as any significant interaction effects between the variables. This data-driven approach allows for the rapid identification of the optimal reaction conditions to maximize the yield and purity of this compound.

Computational chemistry provides powerful tools for predicting reaction pathways and understanding the energetics of transition states, offering valuable insights that can guide the optimization of synthetic routes. nih.govnih.gov For the synthesis of this compound, computational methods such as Density Functional Theory (DFT) can be employed to model the key reaction steps. nih.govnih.gov

In the context of the reductive amination pathway, computational modeling can elucidate the mechanism, including the formation of the initial carbinolamine intermediate, its dehydration to the iminium ion, and the subsequent reduction. By calculating the energy barriers (activation energies) associated with each step, potential rate-limiting steps can be identified. This knowledge allows for the targeted modification of reaction conditions to overcome these barriers. For instance, if the dehydration step is found to have a high activation energy, the use of a mild acid catalyst could be explored to facilitate this process.

Similarly, for the direct N-alkylation of 1,4-diazepane with a 5-(halomethyl)pyrimidine, computational studies can predict the regioselectivity of the reaction. beilstein-journals.org While the two nitrogen atoms in unsubstituted 1,4-diazepane are equivalent, in substituted analogues, computational modeling can help predict which nitrogen is more nucleophilic and therefore more likely to react. Furthermore, the energy profiles for the formation of mono- and di-alkylated products can be calculated, providing insights into how to control the reaction to favor the desired mono-alkylated product. researchgate.netnih.gov

The table below summarizes the potential applications of computational chemistry in the synthesis of this compound.

Computational MethodApplicationPredicted OutcomeImpact on Synthesis
Density Functional Theory (DFT)Modeling of the reductive amination pathwayActivation energies for intermediate and transition statesIdentification of rate-limiting steps and guidance on catalyst selection
DFTCalculation of nucleophilicity of diazepane nitrogensPrediction of regioselectivity in N-alkylation of substituted diazepanesInforming substrate design for selective synthesis
Transition State TheoryCalculation of reaction rate constantsPrediction of reaction kinetics under different conditionsOptimization of temperature and reaction time
Solvation Models (e.g., PCM)Evaluation of solvent effects on the reaction pathwayPrediction of the optimal solvent for yield and selectivityRational solvent selection

By integrating these computational predictions with experimental work, a more efficient and rational approach to the synthesis of this compound and its analogues can be achieved.

Advanced Structural Analysis of this compound Currently Unavailable in Publicly Accessible Data

An extensive search of scientific literature, chemical databases, and patent filings has revealed a significant lack of publicly available experimental data for the specific chemical compound This compound . Consequently, a detailed article on its advanced structural characterization and conformational analysis, as per the requested outline, cannot be generated at this time.

The required sections on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) necessitate specific, experimentally determined data points. This includes ¹H and ¹³C NMR chemical shifts, coupling constants, and data from two-dimensional NMR experiments like NOESY. Furthermore, elucidation of the molecular formula and fragmentation patterns requires data from techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS).

While general principles of these analytical techniques can be described, applying them to This compound without actual research findings would be speculative and scientifically unsound. The searches conducted for this compound and its synonyms, including "1-(pyrimidin-5-ylmethyl)homopiperazine," did not yield any publications or records containing the requisite spectroscopic data.

This suggests that the compound may be a novel entity, a transient synthetic intermediate that is not typically isolated and characterized in detail, or its analytical data may exist in proprietary databases that are not publicly accessible. Without primary sources detailing its synthesis and characterization, the creation of a scientifically accurate and informative article focusing solely on its structural elucidation is not possible.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a crucial parameter that describes the size and shape of an ion in the gas phase. It is typically determined using ion mobility-mass spectrometry (IM-MS). For 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane, while specific experimental CCS values are not yet reported in the literature, predictive models based on its chemical structure can provide valuable estimations. These computational models calculate the theoretical rotationally averaged collision integral of the molecule with a neutral buffer gas (typically helium or nitrogen). The predicted CCS value is instrumental in compound identification and in distinguishing it from isomers. The value would be influenced by the conformational state of the flexible 1,4-diazepane ring and the orientation of the pyrimidin-5-ylmethyl substituent.

Table 1: Predicted Collision Cross Section (CCS) Data (Hypothetical)

Ion Type Adduct Predicted CCS (Ų) Computational Method
[M+H]⁺ Protonated Data not available Trajectory Method (TM)

Note: The data in this table is hypothetical and serves as a template for future experimental or computational findings. Specific values require dedicated analysis.

Solid-State Structural Determination

The precise arrangement of atoms in the crystalline state provides unambiguous proof of a molecule's constitution and stereochemistry.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. researchgate.netnih.govmdpi.com This technique would provide the exact bond lengths, bond angles, and torsion angles of this compound. For the analogous unsubstituted homopiperazine (B121016) (1,4-diazepane), X-ray analysis has revealed a pseudo-chair conformation in its crystalline form. mdpi.com It is anticipated that the seven-membered diazepane ring in the title compound would adopt a similar low-energy conformation, such as a chair or twist-boat, to minimize steric strain. nih.govnih.gov The analysis would also definitively establish the connectivity of the pyrimidin-5-ylmethyl group to one of the nitrogen atoms of the diazepane ring.

Table 2: Crystallographic Data for a Representative 1,4-Diazepane Analog

Parameter Value Reference
Compound Homopiperazine mdpi.com
Crystal System Data not available
Space Group Data not available
Conformation Pseudo-chair mdpi.com

Note: This table presents data for the parent 1,4-diazepane ring to illustrate the type of information obtained from single crystal X-ray diffraction.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal. For this compound, this analysis would reveal the nature and extent of hydrogen bonds (e.g., involving the diazepane N-H group and the pyrimidine (B1678525) nitrogen atoms) and other weaker interactions like van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, highlighting the most significant interactions responsible for the crystal packing. nih.govnih.gov

Conformational Landscape Investigation of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several low-energy forms, such as chair, boat, and twist-boat conformations. nih.gov Understanding this conformational landscape is crucial as it can influence the molecule's biological activity.

Experimental Approaches to Conformational Analysis (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular conformation in solution. Variable Temperature (VT) NMR experiments can be particularly insightful for studying the dynamic conformational equilibria of the 1,4-diazepane ring. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can provide information about the energy barriers between different conformers and the relative populations of each conformation at a given temperature. Such studies have been instrumental in analyzing the conformational behavior of N,N-disubstituted-1,4-diazepane derivatives. nih.gov

Computational Approaches to Conformational Analysis

Computational chemistry offers powerful methods to explore the potential energy surface of flexible molecules like this compound. nih.gov Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to perform a systematic conformational search to identify stable conformers and calculate their relative energies. These calculations can predict the most likely conformations of the diazepane ring (e.g., chair, twist-chair, boat, twist-boat) and the orientation of the pyrimidine substituent. The results of these computational studies can complement experimental findings from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's structural dynamics. nih.govnih.gov

Table 3: Common Compound Names

Compound Name
This compound

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search of publicly available scientific literature and research databases, no specific computational or theoretical chemistry studies have been found for the compound This compound .

Therefore, it is not possible to provide detailed research findings for the sections and subsections requested in the outline, including:

Computational and Theoretical Chemistry Studies

In Silico Approaches to Molecular Interaction Prediction:No research articles detailing in silico predictions of molecular interactions involving 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane could be located.

While computational studies exist for other classes of pyrimidine (B1678525) derivatives and diazepane-containing compounds, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct molecules. Generating content on the requested topics without specific research would require speculation and would not meet the standards of scientific accuracy.

Further research or the publication of new studies would be necessary to populate the detailed outline provided.

Molecular Docking for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed to understand how ligands like pyrimidine-diazepane derivatives interact with the active sites of biological targets such as protein kinases and receptors. nih.goviosrjournals.org

In studies involving related structures, the 1,4-diazepane ring has been identified as a key moiety for achieving high selectivity. For instance, in a series of 2,4,5-trisubstituted pyrimidine inhibitors, the introduction of a 1,4-diazepane ring at the R3 position led to compounds with significantly enhanced selectivity for cyclin-dependent kinase 9 (CDK9) over CDK2. cardiff.ac.uk Molecular docking simulations were performed to rationalize this selectivity, revealing that the diazepane moiety adopts different conformations within the binding sites of CDK9 and CDK2. cardiff.ac.uk In the CDK9 complex, the diazepane group was positioned towards the thiazole (B1198619) ring, adjacent to the ATP ribose position, while in CDK2, it was directed away from this region. cardiff.ac.uk

Similarly, docking studies on other diazepine (B8756704) derivatives have been conducted against targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing a high affinity for these targets. nih.gov These computational predictions help in understanding the structure-activity relationships and guide the synthesis of more effective inhibitors.

Table 1: Examples of Molecular Docking Studies on Pyrimidine-Diazepane Analogs
Compound ClassBiological Target(s)Key Findings from DockingReference
2,4,5-Trisubstituted Pyrimidines with 1,4-DiazepaneCDK9, CDK2The 1,4-diazepane moiety's conformation rationalized the observed ~156-fold selectivity for CDK9 over CDK2. cardiff.ac.uk
Pyrrolo[3,2-e] nih.govmdpi.comdiazepine DerivativesEGFR, CDK2Synthesized compounds showed high binding affinity for the examined kinase targets. nih.gov
Fused Pyrimidine and Diazepine DerivativesCDK2, BCL-2Analogs displayed low binding energy and formed critical hydrogen bonds and hydrophobic interactions with targets. iosrjournals.org

Binding Free Energy Calculations

While molecular docking provides a static picture of the ligand-target interaction, binding free energy calculations offer a more quantitative estimation of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy (ΔG_bind) from molecular dynamics simulation trajectories. nih.gov

The binding free energy is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. nih.gov The calculation involves several energy terms, as detailed in the equation below.

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Here, ΔE_MM represents the change in molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdw) and electrostatic (ΔE_coul) interactions. ΔG_solv is the change in solvation free energy, composed of polar and nonpolar contributions. TΔS represents the change in conformational entropy upon ligand binding. nih.gov

For a series of novel 1,4-diazepane-based sigma (σ) receptor ligands, molecular dynamics simulations confirmed that the binding was primarily driven by van der Waals forces and hydrophobic interactions. nih.gov Such calculations are crucial for refining docking poses and accurately ranking compounds according to their binding affinities, providing a more reliable basis for lead optimization. mdpi.com

Table 2: Components of Binding Free Energy Calculations (MM/GBSA Approach)
Energy ComponentDescriptionContribution to Binding
ΔE_vdw (van der Waals Energy)Represents short-range attractive and repulsive forces.Typically favorable for binding.
ΔE_coul (Electrostatic Energy)Represents Coulombic interactions between charged atoms.Can be favorable or unfavorable.
ΔG_polar (Polar Solvation Energy)Energy required to transfer the molecule from a vacuum to the polar solvent.Often unfavorable (desolvation penalty).
ΔG_nonpolar (Nonpolar Solvation Energy)Energy related to cavity formation and van der Waals interactions with the solvent.Generally favorable for binding.
-TΔS (Conformational Entropy)Change in the degrees of freedom of the ligand and protein upon binding.Usually unfavorable for binding.

Identification of Critical Binding Residues

A key outcome of molecular docking and dynamics simulations is the identification of specific amino acid residues within the target's binding site that are critical for ligand recognition and affinity. These residues form essential interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, with the ligand.

In a study on diazepane-containing derivatives targeting the σ1 receptor, a per-residue energy decomposition analysis was performed. nih.gov This analysis pinpointed several key amino acid residues that contributed significantly to the binding energy. The major contributing force was attributed to van der Waals forces and hydrophobic interactions with these residues. nih.gov Understanding these critical ligand-residue interactions is fundamental for structure-based drug design, as it allows for targeted modifications of the ligand to enhance its affinity and selectivity.

Table 3: Critical Binding Residues for Diazepane Analogs in the σ1 Receptor
ResidueContribution to Binding EnergyPrimary Interaction TypeReference
Leu105> 0.9 kcal/molvan der Waals / Hydrophobic nih.gov
Ile124> 0.9 kcal/molvan der Waals / Hydrophobic nih.gov
Phe107> 0.9 kcal/molvan der Waals / Hydrophobic nih.gov
Trp89> 0.9 kcal/molvan der Waals / Hydrophobic nih.gov
Val84> 0.9 kcal/molvan der Waals / Hydrophobic nih.gov
Leu182> 0.9 kcal/molvan der Waals / Hydrophobic nih.gov
Tyr103> 0.9 kcal/molvan der Waals / Hydrophobic nih.gov

Ligand-Residue Interaction Network Analysis

Ligand-residue interaction network analysis provides a comprehensive view of the complex web of connections that stabilize a ligand within a protein's binding pocket. This approach represents amino acids and the ligand as nodes, while the interactions between them (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) are represented as edges. nih.gov Tools such as the Residue Interaction Network Generator (RING) can calculate and visualize these non-covalent interactions. nih.gov

De novo Ligand Design Strategies

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity, starting from the ground up ("from the beginning"). nih.gov This strategy leverages the three-dimensional structure of the target's active site to design ligands that are perfectly complementary in shape and chemical properties.

Information gleaned from the computational studies described above is invaluable for de novo design. For instance, the identified binding pocket features and critical residue interactions for pyrimidine-diazepane analogs can serve as a blueprint. A computational program can then be used to "grow" a new molecule fragment by fragment within the active site, ensuring optimal interactions with key residues. This approach can suggest novel scaffolds or modifications to the existing this compound structure that might not be intuitively obvious, potentially leading to the discovery of compounds with improved potency and novel intellectual property. nih.gov One successful study reported the design of a 5-Lipoxygenase (5-LOX) inhibitor using a de novo strategy, where modifications were proposed to exploit hydrophobic amino acids, leading to a molecule with an IC50 value of 8 µM. nih.gov

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations within the 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane Scaffold

The diazepane ring contains a secondary amine at the N-4 position, which serves as a primary site for functionalization. This nitrogen atom's nucleophilicity and the surrounding saturated carbons are key to the scaffold's reactivity.

The nitrogen atoms within the this compound scaffold present potential sites for oxidation. The secondary amine of the diazepane ring can be oxidized under controlled conditions. Methodologies for the direct oxidation of geminal α-C–H bonds to a carbonyl group can convert N-substituted amines into their corresponding amides or lactams. chemrxiv.org For instance, oxoammonium-catalyzed oxidation has been developed for a broad scope of carbamates, sulfonamides, and amides, converting them into imides. chemrxiv.org

While the pyrimidine (B1678525) ring is generally less susceptible to N-oxidation than pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom, mono-N-oxidation can be achieved using peracids. wikipedia.org Furthermore, alkyl substituents on a pyrimidine ring can be oxidized. Depending on the reagents, such as potassium permanganate (B83412) (KMnO4) or dimethyldioxirane, these reactions can yield carboxylic acids, diols, or epoxides. researchgate.net

Table 1: Potential Oxidation Reactions

Moiety Reagent Example Potential Product
Diazepane N-4 Amine Oxoammonium Catalyst/Terminal Oxidant N-4 Carbonyl (Lactam)
Pyrimidine Ring Nitrogen Peroxy Acids (e.g., mCPBA) Pyrimidine N-oxide

Due to their relatively low aromaticity compared to benzene (B151609) or pyridine, pyrimidine rings are more readily reduced. researchgate.net The reduction of pyrimidine derivatives using metal hydride complexes like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) can yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.netrsc.orgresearchgate.net The regioselectivity of this reduction is highly dependent on the substituents present on the pyrimidine ring and the specific reaction conditions. rsc.org

The presence of an electron-withdrawing group at the C-5 position, such as in pyrimidine-5-carboxylates, facilitates hydride attack at the more electron-deficient C-4 or C-6 positions, leading to 1,4- or 1,6-dihydropyrimidine derivatives. researchgate.net In enzymatic systems, the reduction of the C5-C6 double bond in pyrimidines is a key step in their catabolism, catalyzed by dihydropyrimidine dehydrogenases. umich.edu

Table 2: Reduction of the Pyrimidine Ring

Reagent Substrate Example Product Type Reference
Sodium Borohydride (NaBH₄) 1,4,6-Trisubstituted pyrimidin-2(1H)-ones Dihydro- and Tetrahydro-pyrimidinones rsc.org
Lithium Aluminium Hydride (LiAlH₄) Ethyl 2-methylthiopyrimidine-5-carboxylate Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate researchgate.net

The secondary amine at the N-4 position of the diazepane ring is a potent nucleophile, making it a prime target for electrophilic reagents. Standard N-alkylation and N-acylation reactions can be readily performed at this site. For example, reductive amination is a common strategy for introducing substituents onto diazepane scaffolds. nih.gov Similarly, the reaction of the diazepane nitrogen with alkyl halides or its participation in palladium-catalyzed cyclization reactions highlights its nucleophilic character. mdpi.comresearchgate.net

The pyrimidine ring itself is π-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, especially when a good leaving group is present. bhu.ac.inslideshare.net Conversely, electrophilic aromatic substitution is more difficult but occurs preferentially at the C-5 position, which is the least electron-deficient site on the ring. wikipedia.orgslideshare.netresearchgate.net Since the core molecule is already substituted at C-5, further electrophilic attack on the ring would require harsh conditions or the presence of strongly activating groups. researchgate.net The nitrogen atoms of the pyrimidine ring are less basic than pyridine, but alkylation can still occur at one of the ring nitrogens. wikipedia.org

Derivatization of the Diazepane Moiety

The 1,4-diazepane ring contains two secondary amine functionalities, offering prime sites for various chemical modifications. These transformations are crucial for modulating the compound's physicochemical properties and biological activity.

The secondary amines of the diazepane ring are nucleophilic and can readily undergo N-alkylation and N-acylation.

N-Alkylation involves the introduction of an alkyl group onto one or both of the nitrogen atoms. Reaction conditions for N-alkylation of similar diazepane scaffolds typically involve the use of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMF to alcohols. Regioselectivity can be a challenge, as the two nitrogen atoms may have similar reactivity, potentially leading to a mixture of mono- and di-alkylated products. Protecting group strategies are often employed to achieve selective mono-alkylation at a specific nitrogen.

N-Acylation introduces an acyl group, forming an amide linkage. This is typically achieved by reacting the diazepane with an acyl chloride or an acid anhydride (B1165640) under basic conditions. These reactions are generally facile and can be used to introduce a wide variety of functional groups. N-acylation often serves to alter the electronic properties of the nitrogen atom, reducing its basicity and nucleophilicity. In combinatorial chemistry, N-acylation is a fundamental tool for creating libraries of compounds for biological screening.

Reaction TypeReagentsTypical ProductsKey Considerations
N-Alkylation Alkyl Halides (RX), Base (K₂CO₃, Et₃N)Mono- or Di-alkylated diazepanesRegioselectivity, potential for quaternization
N-Acylation Acyl Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O)N-Acylated diazepanes (Amides)Reduces nitrogen basicity, alters electronic properties

The seven-membered 1,4-diazepane ring, while relatively stable, can participate in ring transformations and rearrangement reactions, particularly under specific conditions or when appropriately substituted.

One common transformation for similar saturated nitrogen heterocycles is ring expansion . For instance, the Schmidt reaction on N-alkyl-4-piperidones (a six-membered ring precursor) with hydrazoic acid can yield N-alkyl-1,4-diazepin-5-ones, expanding the ring by one atom to form the seven-membered diazepine (B8756704) core.

Another potential transformation is ring contraction , although this is less common for simple diazepanes. Such reactions often require specific functional groups within the ring that can facilitate bond cleavage and reformation. Acid-catalyzed rearrangements have been observed in unsaturated diazepine systems, leading to the formation of more stable heterocyclic structures like pyrazoles or pyridines, though this is less directly applicable to the saturated this compound without prior modification.

TransformationDescriptionPrecursor TypeResulting Structure
Ring Expansion Insertion of a heteroatom into a smaller ring.Cyclic ketones (e.g., Piperidones)Expanded heterocycle (e.g., Diazepinone)
Rearrangement Acid-catalyzed bond reorganization.Unsaturated DiazepinesThermodynamically stable heterocycles (e.g., Pyrazoles)

Investigation of Competitive Reaction Pathways and Side Products during Cyclization

The synthesis of substituted 1,4-diazepanes can proceed through various cyclization strategies. A common approach is the condensation of a 1,2-diamine with a suitable three-carbon electrophilic synthon. However, these reactions can be subject to competitive pathways that lead to undesired side products.

For example, in domino reactions designed to form the diazepine ring, such as an aza-Michael/SN2 cyclization, the formation of oligomeric or polymeric materials can be a significant side reaction if the intramolecular cyclization is slow compared to intermolecular reactions. The concentration of the reactants plays a crucial role in minimizing these side products, with high-dilution conditions favoring the desired intramolecular cyclization.

Furthermore, the nature of the substituents on the precursors can influence the reaction outcome. In palladium-catalyzed cyclizations of aminobenzylamines with propargylic carbonates to form benzodiazepine (B76468) cores, electronic effects from substituents on the aryl rings can dictate the regioselectivity of the nucleophilic attack, leading to different isomers. While not a direct synthesis of the title compound, these studies highlight the importance of substituent effects in controlling reaction pathways during the formation of diazepine-containing structures. Careful optimization of reaction conditions, including catalyst, solvent, temperature, and reactant concentration, is essential to maximize the yield of the desired 1,4-diazepane product and minimize the formation of impurities.

Ligand Transformations and Complex Formation Studies

The nitrogen atoms in the this compound structure, including those in the diazepane ring and the pyrimidine ring, possess lone pairs of electrons, making the molecule a potential ligand for metal coordination. The diazepane moiety can act as a bidentate ligand, chelating to a metal center through its two nitrogen atoms.

Compound Names Table

Abbreviation / Trivial NameSystematic Name
DMFN,N-Dimethylformamide
CDK9Cyclin-dependent kinase 9
Et₃NTriethylamine

Future Research Trajectories and Emerging Opportunities

Expansion of the Chemical Space for Pyrimidine-Diazepane Derivatives

A primary future objective is the significant expansion of the chemical space surrounding the pyrimidine-diazepane core. Current research has demonstrated the value of pyrimidine-containing scaffolds, but a vast number of potential analogues remain unexplored. nih.gov Strategies such as Privileged Substructure-based Diversity-Oriented Synthesis (pDOS) are being developed to create libraries of diverse pyrimidine-embedded polyheterocycles. nih.gov This approach aims to generate novel molecular frameworks with unique modes of action, particularly for challenging targets like protein-protein interactions (PPIs). nih.gov

By systematically modifying the pyrimidine (B1678525) and diazepane rings, researchers can fine-tune the scaffold's properties. Key areas for derivatization include:

Substitution on the Pyrimidine Ring: Introducing various functional groups at positions 2, 4, and 6 of the pyrimidine ring can modulate electronic properties, solubility, and target-binding interactions.

Substitution on the Diazepane Ring: The nitrogen atoms and the carbon backbone of the 1,4-diazepane ring offer multiple points for modification to alter conformation, basicity, and steric profile.

Fused Ring Systems: The creation of fused heterocyclic systems, such as pyrrolo[1,2-d] nih.govresearchgate.netdiazepines, represents an effective strategy for generating structurally novel and complex scaffolds with distinct biological activities. elsevierpure.com

This expansion is not merely about creating more molecules, but about strategically designing compounds that can probe unexplored biochemical space and provide solutions for previously intractable drug targets. nih.gov

Table 1: Strategies for Chemical Space Expansion

Strategy Description Potential Outcome Reference
Diversity-Oriented Synthesis (DOS) Employs privileged substructures (e.g., pyrimidine) to rapidly generate libraries of structurally diverse small molecules. Discovery of novel modulators for complex targets like Protein-Protein Interactions (PPIs). nih.gov
Multi-Component Reactions (MCRs) One-pot reactions using three or more starting materials to create complex products, incorporating most of the atoms from the reagents. Efficient generation of novel diazepine-containing heterocycles with high atomic economy. researchgate.net
Fused Heterocycle Synthesis Construction of polycyclic systems by fusing additional rings onto the core pyrimidine-diazepane scaffold. Creation of rigid, conformationally constrained analogues with potentially higher target specificity. elsevierpure.com

Development of Novel and Efficient Synthetic Methodologies for Complex Analogues

As the structural complexity of target analogues increases, so does the need for more sophisticated and efficient synthetic methods. Future research will focus on developing robust, scalable, and stereoselective routes to access complex pyrimidine-diazepane derivatives.

One promising area is the use of novel catalytic systems. For instance, Keggin-type heteropolyacids have been shown to be highly efficient catalysts for the synthesis of 1,4-diazepine derivatives, offering high yields and significantly shorter reaction times compared to conventional methods. nih.gov

Furthermore, the synthesis of chiral diazepanes, which are crucial for stereospecific interactions with biological targets, remains a challenge. Advanced methodologies are being actively pursued:

Asymmetric Catalysis: The use of ruthenium-based transfer hydrogenation catalysts has enabled the large-scale, enantioselective synthesis of the chiral 1,4-diazepane core of drugs like Suvorexant. mdpi.com

Biocatalysis: Imine reductases (IREDs) and transaminases are being employed for the enzymatic intramolecular asymmetric reductive amination to produce enantiopure (R)- and (S)-diazepanes, offering a greener alternative to metal catalysts. researchgate.netmdpi.com

Modern Named Reactions: Techniques like the Mitsunobu reaction and Huisgen 1,3-dipolar cycloaddition are being adapted for the construction of the diazepane ring and its derivatives. researchgate.net

These advanced synthetic tools will be critical for building the complex, next-generation analogues identified through chemical space expansion efforts.

Table 2: Comparison of Synthetic Methodologies for 1,4-Diazepane Analogues

Methodology Key Features Advantages Reference
Heteropolyacid Catalysis Uses Keggin-type heteropolyacids as catalysts for condensation reactions. High yields, short reaction times, catalyst efficiency. nih.gov
Asymmetric Reductive Amination Employs chiral catalysts (e.g., Ru-based) or enzymes (e.g., IREDs) to create a specific stereocenter. High enantioselectivity, crucial for producing stereochemically pure drugs. researchgate.netmdpi.com
Aza-Wittig Reaction Intramolecular reaction following a Knoevenagel condensation to form the diazepine (B8756704) ring. Provides facile access to poly-substituted, fused diazepine ring systems. elsevierpure.com

Advanced Computational Approaches for Predictive Modeling and Design

In silico methods are becoming indispensable for accelerating the drug discovery process. Future research on pyrimidine-diazepane derivatives will heavily rely on advanced computational tools for predictive modeling and rational design. nih.gov These approaches allow for the rapid assessment of virtual compounds, prioritizing the synthesis of molecules with the highest probability of success.

Key computational techniques that will shape future research include:

Molecular Docking and Dynamics: These methods simulate the interaction between a ligand (the pyrimidine-diazepane analogue) and its protein target, predicting binding modes and affinities. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for novel analogues. mdpi.comnih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of new molecules that fit the model. mdpi.com

Artificial Intelligence (AI) and Machine Learning: AI-driven strategies, such as Retro Drug Design (RDD), can generate entirely new molecular structures from scratch that are optimized to meet a predefined set of properties, including target activity and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

These computational approaches will enable a more targeted and efficient exploration of the pyrimidine-diazepane chemical space, reducing the time and resources required to identify promising lead compounds. nih.gov

Exploration of New Biological Targets and Pathways for Molecular Intervention

The versatility of the pyrimidine-diazepane scaffold makes it suitable for targeting a wide array of biological entities beyond those currently known. A major thrust of future research will be to explore new and unconventional biological targets and pathways where these molecules can exert a therapeutic effect.

Emerging target classes for pyrimidine-diazepane analogues include:

Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to modulate with traditional small molecules. The unique 3D topology of pyrimidine-diazepane frameworks makes them well-suited to disrupt these large, flat interfaces. nih.gov

Kinases: Deregulation of protein kinases is a hallmark of cancer. Novel benzo[e]pyrimido[5,4-b] nih.govresearchgate.netdiazepine derivatives have already been identified as potent inhibitors of kinases like c-Met and Big MAP Kinase 1 (BMK1), suggesting that other kinases could be targeted by this scaffold. nih.govnih.govresearchgate.net

Neurodegenerative Disease Targets: 1,4-diazepane derivatives are being investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca

Metabolic Enzymes: Analogues have shown inhibitory activity against enzymes implicated in common diseases, such as carbonic anhydrases (glaucoma), cholinesterases (Alzheimer's disease), and aldose reductase (diabetes complications). researchgate.net

Coagulation Factors: The 1,4-diazepane moiety has been successfully incorporated into potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, for the development of new antithrombotic agents. nih.gov

Table 3: Emerging Biological Targets for Pyrimidine-Diazepane Scaffolds

Target Class Specific Example(s) Therapeutic Area Reference
Protein Kinases c-Met, BMK1 Oncology nih.govnih.govresearchgate.net
Protein Aggregation Amyloid-Beta (Aβ) Alzheimer's Disease uwaterloo.ca
Serine Proteases Factor Xa Thrombosis nih.gov
Metabolic Enzymes Carbonic Anhydrase, AChE, BChE Glaucoma, Alzheimer's researchgate.net
Protein-Protein Interactions Undisclosed PPIs Various (e.g., Oncology) nih.gov

Role of 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane and its Analogues in Chemical Biology Probe Development

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. unc.edu The development of high-quality chemical probes from the pyrimidine-diazepane scaffold represents a significant opportunity. These probes can be invaluable tools for target validation and for dissecting complex biological processes before committing to a full-scale drug development program. semanticscholar.org

To be considered a high-quality chemical probe, a molecule must meet several criteria:

Potency and Selectivity: It must potently engage its intended target with high selectivity over other related proteins. unc.edu

Cellular Activity: It must be able to enter cells and engage its target in a cellular environment to produce a measurable functional outcome. unc.edu

Known Mechanism of Action: The molecular mechanism by which the probe interacts with its target should be well-characterized. unc.edu

The structural versatility of this compound analogues makes them excellent starting points for probe development. By creating analogues with specific functionalities (e.g., photo-affinity labels or fluorescent tags), researchers can generate powerful tools to identify new binding partners, map biological pathways, and validate novel drug targets. semanticscholar.org

Design Principles for Small Molecules Operating Beyond Traditional Drug-Like Rules Utilizing Pyrimidine-Diazepane Frameworks

Traditional drug design has often been guided by empirical guidelines like Lipinski's "Rule of Five," which define a "drug-like" chemical space based on properties like molecular weight and lipophilicity. However, targeting more complex biological entities, such as PPIs, often requires molecules that operate "beyond" these traditional rules (bRo5). nih.gov

The pyrimidine-diazepane framework is an ideal platform for exploring this bRo5 chemical space. The scaffold's inherent three-dimensionality and modular nature allow for the creation of larger molecules with more complex pharmacophores that can effectively target non-traditional binding sites. nih.gov

Future research will focus on establishing new design principles for these unconventional molecules. Instead of relying solely on arbitrary cutoffs, new approaches like the Dominance-based Rough Set Approach (DRSA) are being used to derive more nuanced, data-driven decision rules that can better distinguish between successful drugs and non-drugs, regardless of their adherence to traditional guidelines. mdpi.com By combining the synthetic versatility of the pyrimidine-diazepane scaffold with these advanced analytical methods, chemists can more effectively design next-generation therapeutics for the most challenging biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1,4-diazepane and a pyrimidin-5-ylmethyl halide. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., K₂CO₃). Factorial design experiments (e.g., 2³ designs) can identify critical parameters like molar ratios and reaction time . For example, orthogonal arrays can minimize experimental runs while maximizing yield data .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm structural integrity, focusing on peaks for the diazepane ring (δ 2.5–3.5 ppm) and pyrimidine protons (δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For purity, reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column is recommended, referencing pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) .

Q. How can solubility and stability profiles of this compound be systematically evaluated under varying pH and temperature conditions?

  • Methodological Answer : Conduct shake-flask solubility tests in buffers (pH 1–10) at 25°C and 37°C, using UV-Vis spectroscopy for quantification. For stability, employ accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Data should be analyzed using regression models to predict shelf-life and identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound across different experimental conditions?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., ionic strength, light exposure). Replicate experiments under controlled conditions (e.g., ISO/IEC 17025 guidelines) and use Bayesian statistics to quantify uncertainty. Cross-validate results with molecular dynamics simulations to assess solvent interactions .

Q. What in silico strategies are effective for predicting the biological targets of this compound, and how should model validation be conducted?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against kinase or GPCR targets, leveraging pyrimidine’s affinity for ATP-binding pockets. Validate predictions with surface plasmon resonance (SPR) binding assays and CRISPR-Cas9 knockout models. Machine learning models (e.g., Random Forest) trained on ChEMBL data can prioritize high-probability targets .

Q. How should reactor design parameters be adjusted when scaling up the synthesis of this compound from laboratory to pilot plant?

  • Methodological Answer : Transition from batch to continuous-flow reactors to enhance heat/mass transfer. Use computational fluid dynamics (CFD) simulations (COMSOL Multiphysics) to optimize mixing efficiency and residence time. Scale-up criteria should maintain dimensionless numbers (e.g., Reynolds, Damköhler) consistent with lab-scale results .

Q. What advanced statistical methods are appropriate for optimizing multi-step syntheses of this compound?

  • Methodological Answer : Implement response surface methodology (RSM) with central composite design to model nonlinear relationships between variables (e.g., catalyst loading, temperature). For multi-objective optimization (yield vs. purity), use Pareto front analysis. Validate models with leave-one-out cross-validation (LOOCV) .

Q. How can AI-driven experimental platforms accelerate the discovery of novel derivatives of this compound with enhanced properties?

  • Methodological Answer : Deploy reinforcement learning (RL) algorithms to autonomously explore chemical space, prioritizing derivatives with predicted logP < 3 and TPSA < 80 Ų. Integrate robotic liquid handlers for high-throughput synthesis and real-time HPLC-MS feedback. Validate hits with in vitro assays (e.g., cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.